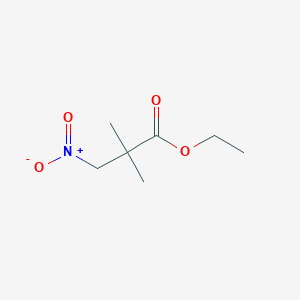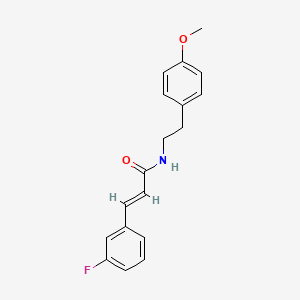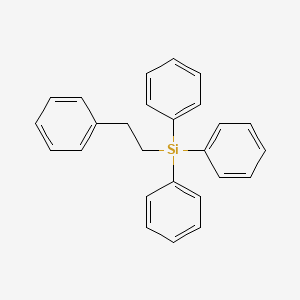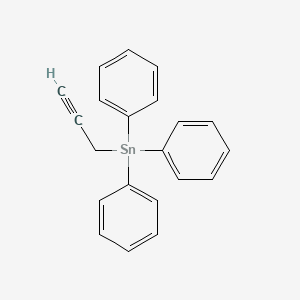
methyl 7-nitro-9H-fluorene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-nitro-9H-fluorene-1-carboxylate is an organic compound with the molecular formula C15H11NO4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a nitro group at the 7th position and a carboxylate ester group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-nitro-9H-fluorene-1-carboxylate typically involves the nitration of fluorene derivatives followed by esterification. One common method includes the nitration of 9H-fluorene-1-carboxylic acid to introduce the nitro group at the 7th position. This is followed by esterification using methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar nitration and esterification steps, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-nitro-9H-fluorene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrofluorenone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrofluorenone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-nitro-9H-fluorene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various fluorene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 7-nitro-9H-fluorene-1-carboxylate depends on its chemical interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylate ester group can also participate in hydrolysis reactions, releasing the active fluorene derivative.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-nitro-9-oxo-1-fluorenecarboxylate
- Methyl 9-oxo-1-fluorenecarboxylate
- 7-nitro-9H-fluorene-1-carboxylic acid
Uniqueness
Methyl 7-nitro-9H-fluorene-1-carboxylate is unique due to the specific positioning of the nitro and carboxylate ester groups on the fluorene backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H11NO4 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
methyl 7-nitro-9H-fluorene-1-carboxylate |
InChI |
InChI=1S/C15H11NO4/c1-20-15(17)13-4-2-3-12-11-6-5-10(16(18)19)7-9(11)8-14(12)13/h2-7H,8H2,1H3 |
InChI Key |
KLPOEWSIHBUOTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CC3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)



![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-](/img/structure/B11951556.png)




